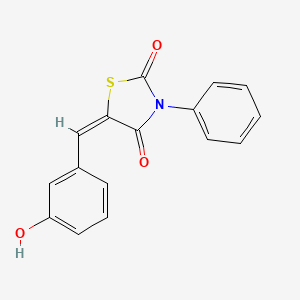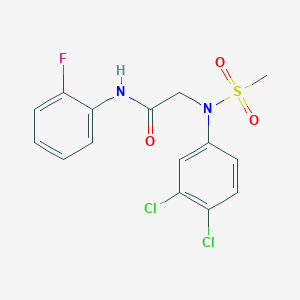
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as thioflavin T, and it is a fluorescent dye that is commonly used to detect amyloid fibrils and other protein aggregates.
作用机制
The mechanism of action of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the binding of the compound to the beta-sheet structures that are present in amyloid fibrils and other protein aggregates. This binding results in a conformational change that leads to the emission of fluorescence. The compound also has the ability to inhibit the formation of amyloid fibrils, which makes it a potential therapeutic agent for the treatment of amyloid-related diseases.
Biochemical and Physiological Effects
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to be non-toxic to cells and tissues, which makes it a safe compound for use in scientific research. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its high binding affinity for amyloid fibrils and other protein aggregates. This property makes it a valuable tool for the detection and monitoring of these structures. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in scientific research. One potential application is in the development of therapeutic agents for the treatment of amyloid-related diseases. The compound's ability to inhibit the formation of amyloid fibrils makes it a promising candidate for drug development. Another future direction is in the development of new imaging techniques for the detection of amyloid fibrils and other protein aggregates. The compound's high binding affinity and fluorescence emission make it a valuable tool for the development of new imaging modalities. Finally, there is potential for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in the development of biosensors for the detection of protein aggregates in biological samples. The compound's high binding affinity and fluorescence emission make it a potential candidate for the development of biosensors for disease diagnosis and monitoring.
合成方法
The synthesis of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with salicylaldehyde. The reaction is carried out in anhydrous ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline powder, which is then purified by recrystallization.
科学研究应用
One of the major applications of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is in the detection of amyloid fibrils and other protein aggregates. This compound has a high binding affinity for these structures, and it emits strong fluorescence upon binding. This property makes it a valuable tool for the diagnosis and monitoring of diseases such as Alzheimer's, Parkinson's, and Huntington's.
属性
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQZTADRNWDRG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)

![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)
![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
